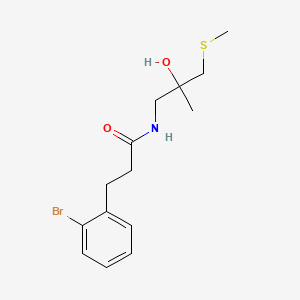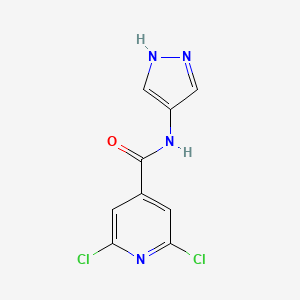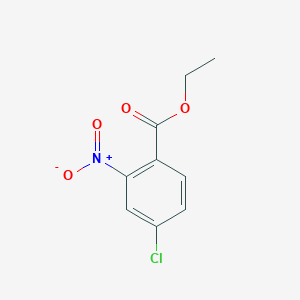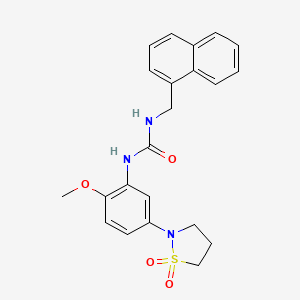![molecular formula C12H18O2 B2427316 [3-(2,2-diméthylpropoxy)phényl]méthanol CAS No. 444922-27-4](/img/structure/B2427316.png)
[3-(2,2-diméthylpropoxy)phényl]méthanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Y-700 est un inhibiteur nouvellement synthétisé de la xanthine oxydase, une enzyme impliquée dans la conversion de l'hypoxanthine et de la xanthine en acide urique. La surproduction d'urate peut conduire à la goutte. En inhibant la xanthine oxydase, Y-700 contribue à réduire la production d'urate et peut avoir des implications thérapeutiques pour la gestion de la goutte .
- Dans une étude utilisant des souris traitées à la 1,2-diméthylhydrazine, Y-700 a supprimé le développement de foyers cryptiques aberrants coliques (lésions précurseurs du cancer du côlon) et la prolifération cellulaire. Cela suggère que Y-700 pourrait être un agent utile pour prévenir la tumorigenèse du côlon. L'inhibition de la xanthine oxydase joue un rôle crucial dans ce contexte .
- L'impact de Y-700 sur l'activité de la xanthine oxydase peut affecter indirectement les niveaux de ROS. Les ROS sont impliquées dans diverses maladies, y compris le cancer. En inhibant la xanthine oxydase, Y-700 pourrait contribuer à réguler la production de ROS .
- Comme l'allopurinol et l'oxypurinol, Y-700 présente des propriétés de piégeage des radicaux hydroxyles. Ces radicaux contribuent aux lésions tissulaires, et la capacité de piégeage de Y-700 pourrait avoir des effets protecteurs .
- Un inhibiteur de la xanthine oxydase apparenté, l'acétate de 1'-acétoxychavicol, a montré des effets chimiopréventifs dans la carcinogenèse du côlon chez le rat. L'inhibition de la xanthine oxydase par Y-700 pourrait avoir des avantages similaires .
- Le mécanisme d'action de Y-700 s'aligne sur celui d'autres composés comme la quercétine, la rutine et le théaflavin-3,3'-digallate. Ces composés naturels inhibent également la xanthine oxydase et modulent les niveaux de ROS, contribuant potentiellement aux bienfaits pour la santé .
Inhibition de la Xanthine Oxidase
Prévention du Cancer du Côlon
Modulation des Espèces Réactives de l'Oxygène (ROS)
Piégeage des Radicaux Hydroxyles
Chimioprévention dans la Carcinogenèse du Côlon chez le Rat
Autres Flavonoïdes et Polyphénols
Mécanisme D'action
Target of Action
The primary target of [3-(2,2-Dimethylpropoxy)phenyl]methanol is xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
[3-(2,2-Dimethylpropoxy)phenyl]methanol interacts with its target, xanthine oxidase, by inhibiting its activity . This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the production of uric acid .
Biochemical Pathways
The inhibition of xanthine oxidase by [3-(2,2-Dimethylpropoxy)phenyl]methanol affects the purine metabolism pathway . This results in a decrease in the production of uric acid, a byproduct of this pathway . The reduction of uric acid levels can help in the management of conditions like gout and kidney stones, which are associated with high levels of uric acid .
Pharmacokinetics
As a xanthine oxidase inhibitor, it is expected to be well-absorbed and distributed throughout the body, particularly to areas where xanthine oxidase is present .
Result of Action
The inhibition of xanthine oxidase by [3-(2,2-Dimethylpropoxy)phenyl]methanol leads to a decrease in the production of uric acid . This can result in the suppression of the development of colonic aberrant crypt foci, precursor lesions of colon cancer, and cell proliferation . Therefore, it may have potential therapeutic applications in the prevention of colon tumorigenesis .
Propriétés
IUPAC Name |
[3-(2,2-dimethylpropoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)9-14-11-6-4-5-10(7-11)8-13/h4-7,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDRRKXELMCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B2427234.png)
![5-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2427236.png)





![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-nitrobenzenesulfonamide](/img/structure/B2427246.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2427251.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2427253.png)
![6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2427255.png)